Benzoyl-dl-methionine

説明

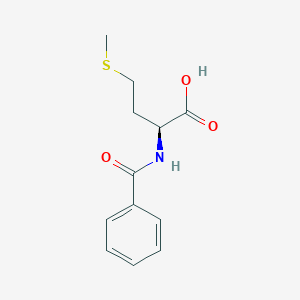

Structure

3D Structure

特性

IUPAC Name |

2-benzamido-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3S/c1-17-8-7-10(12(15)16)13-11(14)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPFRJEXUPZWQPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)NC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00304217 | |

| Record name | Benzoyl-dl-methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00304217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4703-38-2, 10290-61-6 | |

| Record name | 4703-38-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522616 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC164655 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164655 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoyl-dl-methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00304217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Benzoyl-DL-Methionine

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of N-benzoyl-dl-methionine, a crucial derivative of the essential amino acid methionine. This document is tailored for researchers, scientists, and professionals in drug development, offering a blend of theoretical principles and practical, field-proven methodologies. The guide delves into the robust Schotten-Baumann reaction for synthesis, detailed purification protocols, and a multi-faceted approach to structural and purity characterization using modern analytical techniques. Causality behind experimental choices is explained to empower the user with a deeper understanding of the process.

Introduction: The Significance of N-Acylated Amino Acids

N-acylated amino acids, such as benzoyl-dl-methionine, represent a vital class of compounds in organic chemistry and drug development. The introduction of an acyl group, in this case, the benzoyl moiety, to the amino group of methionine alters its physicochemical properties, such as lipophilicity and metabolic stability. This modification is a cornerstone of peptide synthesis and the development of pharmacologically active molecules. This compound serves as a valuable building block and a model compound for studying the impact of N-acylation on amino acid behavior.

This guide will provide a detailed, step-by-step protocol for the synthesis of this compound via the Schotten-Baumann reaction, a reliable and widely used method for N-acylation. Furthermore, it will outline a comprehensive characterization workflow to ensure the identity, purity, and structural integrity of the synthesized compound.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the Schotten-Baumann reaction, a well-established method for forming amides from amines and acid chlorides in the presence of a base.[1][2][3]

Reaction Principle and Causality

The core of the Schotten-Baumann reaction is the nucleophilic acyl substitution of benzoyl chloride with the amino group of DL-methionine. The reaction is conducted in a two-phase system, typically an organic solvent and water, with a base catalyst. The base, usually sodium hydroxide, plays a dual role: it deprotonates the ammonium group of the amino acid, enhancing its nucleophilicity, and it neutralizes the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.

Caption: A flowchart illustrating the key stages in the synthesis and purification of this compound.

Detailed Experimental Protocol

This protocol is adapted from the well-established procedure for the synthesis of hippuric acid.[1][4]

Materials and Reagents:

-

DL-Methionine

-

Benzoyl chloride

-

10% (w/v) Sodium hydroxide solution

-

Concentrated hydrochloric acid

-

Ethanol

-

Deionized water

-

Ice

Procedure:

-

Dissolution of DL-Methionine: In a conical flask, dissolve 1.5 g of DL-methionine in 15 mL of 10% sodium hydroxide solution. Gentle warming may be required to facilitate dissolution.

-

Addition of Benzoyl Chloride: To the clear solution, add 1.4 mL of benzoyl chloride in approximately five portions. After each addition, stopper the flask and shake vigorously for about 1 minute. The benzoyl chloride should fully react before the next addition.

-

Reaction Completion: After the final addition, continue to shake the flask for an additional 10 minutes to ensure the reaction goes to completion.

-

Product Precipitation: Transfer the reaction mixture to a beaker and cool in an ice bath. Slowly add concentrated hydrochloric acid dropwise with constant stirring until the solution is acidic to litmus paper. A white precipitate of this compound will form.

-

Isolation of Crude Product: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the precipitate with two portions of cold deionized water to remove any inorganic salts.

-

Purification by Recrystallization:

-

Transfer the crude product to a beaker and add a minimal amount of hot ethanol-water (1:1 v/v) solution to dissolve the solid completely.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a desiccator.

-

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and physical methods should be employed.

Physical Properties

A sharp melting point is a good indicator of purity. The expected physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅NO₃S | [5] |

| Molecular Weight | 253.32 g/mol | [5] |

| Appearance | White crystalline solid | |

| Melting Point | Reportedly in the range of 115-120 °C | |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone | [6] |

Spectroscopic Analysis

Caption: The workflow for the comprehensive characterization of synthesized this compound.

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the amide, carboxylic acid, and thioether functional groups.

Expected Characteristic FTIR Peaks:

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| ~3300 | N-H stretch | Amide |

| 3000-2500 (broad) | O-H stretch | Carboxylic Acid |

| ~1710 | C=O stretch | Carboxylic Acid |

| ~1650 | C=O stretch (Amide I) | Amide |

| ~1540 | N-H bend (Amide II) | Amide |

| ~1450, ~1500 | C=C stretches | Aromatic Ring |

Note: The IR spectrum for N-benzoyl-L-methionine is available on PubChem and can be used as a reference.[5]

NMR spectroscopy provides detailed information about the molecular structure and connectivity of atoms. Both ¹H and ¹³C NMR are essential for the unambiguous identification of this compound.

Expected ¹H NMR Chemical Shifts (in CDCl₃ or DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~8.0-7.4 | Multiplet | 5H | Aromatic protons of the benzoyl group |

| ~7.0 | Doublet | 1H | Amide N-H proton |

| ~4.8 | Multiplet | 1H | α-proton (CH adjacent to COOH and NH) |

| ~2.6 | Triplet | 2H | Methylene protons (CH₂) adjacent to sulfur |

| ~2.2-2.0 | Multiplet | 2H | Methylene protons (β-CH₂) |

| ~2.1 | Singlet | 3H | Methyl protons (S-CH₃) |

| >10 | Broad Singlet | 1H | Carboxylic acid O-H proton |

Expected ¹³C NMR Chemical Shifts (in CDCl₃ or DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~174 | Carboxylic acid carbon (COOH) |

| ~167 | Amide carbonyl carbon (C=O) |

| ~134-127 | Aromatic carbons |

| ~53 | α-carbon (CH) |

| ~31 | Methylene carbon (β-CH₂) |

| ~30 | Methylene carbon adjacent to sulfur |

| ~15 | Methyl carbon (S-CH₃) |

Note: The exact chemical shifts may vary depending on the solvent used.

Mass spectrometry is used to determine the molecular weight of the synthesized compound and can provide information about its structure through fragmentation patterns. For this compound (C₁₂H₁₅NO₃S), the expected molecular weight is 253.32 g/mol . In a typical mass spectrum, a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ should be observed at m/z 253 or 254, respectively.

Conclusion

This guide has provided a detailed and scientifically grounded framework for the synthesis and characterization of this compound. By following the outlined Schotten-Baumann synthesis protocol and the comprehensive characterization workflow, researchers can confidently produce and validate this important N-acylated amino acid. The emphasis on the causality behind experimental choices is intended to provide a deeper understanding and facilitate troubleshooting and adaptation of the methodology for other similar syntheses.

References

-

Wikipedia. (2023). Hippuric acid. Retrieved from [Link]

-

University of Toronto. (2020). 3.1.6. Synthesis of Hippuric Acid: An Example of Amide Bond Formation. In Book: Organic Chemistry Laboratory Techniques (Nichols). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 98774, N-Benzoyl-L-methionine. Retrieved from [Link]

- Arnstein, H. R. V., & Neuberger, A. (1953).

-

Int J Pharm Chem Anal. (2021). Synthesis of Benzoyl glycine and Anti-bacterial screening. Retrieved from [Link]

-

BioCrick. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. N-Cbz-L-methionine(1152-62-1) 13C NMR spectrum [chemicalbook.com]

- 2. N-BENZOYL-DL-METHIONINE(4703-38-2) IR2 spectrum [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000883) [hmdb.ca]

- 5. N-Benzoyl-L-methionine | C12H15NO3S | CID 98774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0250776) [hmdb.ca]

An In-depth Technical Guide to the Stability and Degradation Pathways of Benzoyl-dl-methionine

Introduction

Benzoyl-dl-methionine is an N-acylated derivative of the essential amino acid methionine. Such derivatives are frequently utilized in pharmaceutical research and development as intermediates or modified active compounds. The inherent structure of this compound, featuring a thioether group and an amide linkage, presents specific vulnerabilities that are critical to understand for drug development, formulation, and storage. The stability of a drug substance is a paramount quality attribute, directly influencing its safety, efficacy, and shelf-life.

This technical guide provides a comprehensive examination of the stability profile of this compound. Moving beyond a simple recitation of facts, we will delve into the mechanistic underpinnings of its degradation, offering field-proven insights into experimental design and interpretation. The methodologies described herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, particularly ICH Q1A(R2), which mandates stress testing to elucidate the intrinsic stability of a drug substance.[1][2] This document is intended for researchers, scientists, and drug development professionals, providing a robust framework for assessing the stability of this compound and related molecules.

Primary Degradation Pathways

The chemical structure of this compound dictates two primary pathways of degradation: oxidation of the sulfur atom in the methionine side chain and hydrolysis of the amide bond.

Oxidative Degradation

The thioether group of the methionine residue is highly susceptible to oxidation by various reactive oxygen species (ROS).[3][4] This is often the most significant degradation pathway under ambient and oxidative stress conditions. The oxidation occurs in a stepwise manner.

-

Formation of Methionine Sulfoxide: The initial and most common oxidation product is this compound sulfoxide. This reaction involves the addition of a single oxygen atom to the sulfur, converting the thioether to a sulfoxide.[5] This transformation introduces a new chiral center at the sulfur atom, potentially leading to the formation of two diastereomers.

-

Formation of Methionine Sulfone: Under more aggressive oxidative conditions, the sulfoxide can be further oxidized to this compound sulfone, which involves the addition of a second oxygen atom to the sulfur.[6]

These oxidative modifications alter the polarity and hydrogen-bonding capacity of the molecule, which can significantly impact its biological activity and physical properties.

Caption: Oxidative degradation pathway of this compound.

Hydrolytic Degradation

The amide bond linking the benzoyl group to the methionine nitrogen is susceptible to cleavage via hydrolysis, particularly under acidic or basic conditions.[3][7] This pathway results in the parent constituents of the molecule.

-

Acid-Catalyzed Hydrolysis: In an acidic environment, protonation of the amide carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion directly attacks the amide carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently collapses to yield the cleavage products.

In both cases, the degradation products are benzoic acid and dl-methionine. The rate of hydrolysis is highly dependent on pH and temperature.[7]

Caption: Hydrolytic degradation pathway of this compound.

Methodology for Stability Assessment: A Practical Guide

A comprehensive assessment of stability is achieved through a combination of forced degradation studies and the development of a stability-indicating analytical method.

Forced Degradation (Stress Testing) Workflow

Forced degradation studies are designed to intentionally degrade the sample to identify potential degradation products and validate the analytical method's ability to separate them from the parent compound.[8] The goal is to achieve a target degradation of 5-20%, as excessive degradation can lead to secondary products not relevant to formal stability studies.[1]

Caption: General workflow for forced degradation studies.

Experimental Protocols for Forced Degradation

The following protocols serve as a robust starting point. The specific conditions may require optimization based on the observed degradation rate.

1. Acidic Hydrolysis

-

Objective: To assess susceptibility to acid-catalyzed hydrolysis.

-

Protocol:

-

Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water).

-

Add an equal volume of 0.2 M hydrochloric acid to achieve a final concentration of 0.1 M HCl.

-

Incubate the solution at 60°C.

-

Withdraw aliquots at appropriate time intervals (e.g., 2, 8, 24 hours).

-

Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide before HPLC analysis. Causality: Using 0.1-1 M HCl is standard practice for evaluating acid lability.[8] Heating accelerates the reaction to achieve degradation within a practical timeframe.

-

2. Basic Hydrolysis

-

Objective: To assess susceptibility to base-catalyzed hydrolysis.

-

Protocol:

-

Prepare a 1 mg/mL solution of this compound as described above.

-

Add an equal volume of 0.2 M sodium hydroxide to achieve a final concentration of 0.1 M NaOH.

-

Incubate the solution at room temperature (25°C).

-

Withdraw aliquots at time intervals (e.g., 1, 4, 8 hours).

-

Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid before HPLC analysis. Causality: N-acyl amide bonds can be particularly labile to base, so milder initial conditions (room temperature) are warranted to avoid overly rapid degradation.[1][8]

-

3. Oxidative Degradation

-

Objective: To induce and identify oxidative degradation products.

-

Protocol:

-

Prepare a 1 mg/mL solution of this compound.

-

Add hydrogen peroxide to the solution to a final concentration of 3% (v/v).

-

Store the solution at room temperature, protected from light.

-

Withdraw aliquots at time intervals (e.g., 2, 8, 24 hours).

-

Dilute the sample with the mobile phase before HPLC analysis. Causality: 3% H₂O₂ is a common and effective oxidizing agent for simulating oxidative stress on thioether-containing molecules.[8]

-

4. Thermal Degradation

-

Objective: To evaluate the impact of heat on the solid and solution states.

-

Protocol:

-

Solid State: Place a thin layer of solid this compound powder in a vial and heat in a thermostatically controlled oven at 105°C for 48 hours.

-

Solution State: Prepare a 1 mg/mL solution and incubate at 70°C for 48 hours.

-

For analysis, dissolve the solid sample and dilute the solution sample to a suitable concentration. Causality: Thermal stress testing can reveal degradation pathways such as decarboxylation or complex pyrolytic reactions, which may differ from solution-state degradation.[9][10][11]

-

5. Photolytic Degradation

-

Objective: To assess the drug's sensitivity to light exposure.

-

Protocol:

-

Prepare two sets of samples: one of the solid drug substance and one of a 1 mg/mL solution.

-

For each set, prepare a control sample wrapped in aluminum foil to protect it from light.

-

Expose the test samples to a light source conforming to ICH Q1B guidelines, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8]

-

Analyze the exposed and control samples by HPLC. Causality: ICH Q1B provides standardized conditions for photostability testing to ensure reproducible and comparable results.[8] This is crucial for determining if light-protective packaging is required.

-

Stability-Indicating HPLC Method

A validated, stability-indicating analytical method is the cornerstone of any stability study. Its purpose is to provide unambiguous separation and quantification of the parent drug from all potential degradation products.

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatography (HPLC) with UV/DAD Detector |

| Column | C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | 0-5 min: 10% B; 5-25 min: 10% to 90% B; 25-30 min: 90% B; 30-31 min: 90% to 10% B; 31-40 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detection | Diode Array Detector (DAD) monitoring at 230 nm |

| Diluent | Water:Acetonitrile (80:20 v/v) |

Rationale: A C18 column provides excellent retention for the benzoyl-containing compounds. A gradient elution is necessary to separate the polar degradation products (methionine, benzoic acid) from the more hydrophobic parent compound and its sulfoxide derivative. Formic acid is used as a mobile phase modifier to ensure good peak shape. Detection at 230 nm is suitable for the benzoyl chromophore present in the parent drug and some key degradants.

Data Presentation and Interpretation

The results of the forced degradation studies should be systematically tabulated to provide a clear overview of the stability profile.

Table 1: Summary of Forced Degradation Results

| Stress Condition | Primary Degradation Products Identified | Observations |

| Acid Hydrolysis (0.1 M HCl, 60°C) | Benzoic Acid, dl-Methionine | Significant degradation observed after 24 hours. |

| Base Hydrolysis (0.1 M NaOH, 25°C) | Benzoic Acid, dl-Methionine | Rapid degradation of the amide bond. |

| Oxidation (3% H₂O₂, 25°C) | This compound Sulfoxide | Primary degradation product. Further oxidation to sulfone may occur with prolonged exposure. |

| Thermal (Solid, 105°C) | Minor degradation, potential for complex products | Generally stable in solid form under these conditions. |

| Photolytic (ICH Q1B) | Minimal degradation observed | The compound appears to be photostable. |

Table 2: Expected Chromatographic Profile

| Compound | Expected Retention Time (min) |

| dl-Methionine | ~ 3-5 |

| Benzoic Acid | ~ 8-10 |

| This compound Sulfoxide | ~ 15-17 |

| This compound (Parent) | ~ 18-20 |

Note: Retention times are estimates and must be confirmed experimentally.

Conclusion

This compound exhibits predictable degradation pathways primarily involving oxidation of the thioether group to form the sulfoxide and subsequent sulfone, and hydrolysis of the N-benzoyl amide bond to yield benzoic acid and methionine. The molecule is particularly sensitive to oxidative and basic conditions. Thermal and photolytic stress appear to be less critical degradation pathways.

A well-designed forced degradation study, executed according to the principles outlined in this guide, is essential for a comprehensive understanding of the molecule's intrinsic stability. The development and validation of a robust, stability-indicating HPLC method are critical for accurately monitoring the degradation process and ensuring the quality, safety, and efficacy of any potential drug product containing this compound. This systematic approach provides the foundational knowledge required for successful formulation development, establishment of appropriate storage conditions, and confident regulatory submissions.

References

-

Blessy, M. et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159–165. Available at: [Link]

-

Capindale, J. B., & Fan, H. S. (1966). The hydrolysis of certain N-benzoylamino-acids. Chemical Communications (London), (8), 227. Available at: [Link]

-

European Medicines Agency. (n.d.). ICH Q2(R2) validation of analytical procedures: Scientific guideline. Retrieved from [Link]

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Available at: [Link]

-

Hellwig, M., Löbmann, K., Orywol, D., & Voigt, A. (2014). Model Studies on the Oxidation of Benzoyl Methionine in a Carbohydrate Degradation System. Journal of Agricultural and Food Chemistry, 62(18), 4145-4153. Available at: [Link]

-

ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. Available at: [Link]

-

Leach, S. J., & Lindley, H. (1967). The hydrolysis of some N-benzoylamino acids in dilute mineral acid. Canadian Journal of Chemistry, 45(16), 1921-1926. Available at: [Link]

-

Kühnreich, R., & Holzgrabe, U. (2016). Impurity profiling of L-methionine by HPLC on a mixed mode column. Journal of Pharmaceutical and Biomedical Analysis, 122, 118-125. Available at: [Link]

-

Alsante, K. M., et al. (2007). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

-

Stadtman, E. R., & Levine, R. L. (2003). Oxidation of methionine residues of proteins: biological consequences. Antioxidants & redox signaling, 5(5), 577-582. Available at: [Link]

-

Olsen, R. J., & Giles, H. D. (2000). Using NMR Spectroscopy to Study Enzyme Kinetics. Journal of Chemical Education, 77(9), 1204. Available at: [Link]

- Rodante, F., & Fantauzzi, M. (2003). Thermal degradation of some amino acids. Thermochimica Acta, 401(2), 143-155.

-

Weiss, I. M., et al. (2018). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. BMC biophysics, 11(1), 2. Available at: [Link]

- Schöneich, C. (2016). Methionine oxidation in proteins. Free Radical Biology and Medicine, 98, 101-105.

-

ResolveMass Laboratories Inc. (2025). Forced Degradation Testing in Pharma. Retrieved from [Link]

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 3. researchgate.net [researchgate.net]

- 4. The adsorption and stability of sulfur containing amino acids on Cu{531} - CentAUR [centaur.reading.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. Analysis of the interactions of sulfur‐containing amino acids in membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HPLC Method for Analysis of Methionine on Primesep 100 Column | SIELC Technologies [sielc.com]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of Benzoyl-DL-Methionine

Introduction

Benzoyl-DL-methionine, a derivative of the essential amino acid methionine, is a compound of interest in various fields of chemical and pharmaceutical research. Its structure, featuring a benzoyl group attached to the amino group of methionine, imparts specific chemical properties that are crucial for its application. A thorough spectroscopic characterization is fundamental to confirming its identity, purity, and structural integrity. This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, intended for researchers, scientists, and professionals in drug development. This guide emphasizes the "why" behind the experimental choices and provides a framework for the interpretation of the spectral data.

Molecular Structure and Spectroscopic Overview

The molecular structure of this compound is the foundation for interpreting its spectroscopic data. The key structural features include the aromatic benzoyl group, the amide linkage, the chiral center at the alpha-carbon, and the flexible thioether side chain of the methionine residue. Each of these components will give rise to characteristic signals in the various spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule. For this compound, both ¹H and ¹³C NMR are essential for a complete characterization.

Experimental Protocol: NMR Spectroscopy

A robust NMR analysis begins with meticulous sample preparation and the selection of appropriate experimental parameters.

1. Sample Preparation:

-

Solvent Selection: The choice of solvent is critical. Deuterated solvents that can dissolve the analyte without exchanging protons with it are necessary. Common choices for N-acyl amino acids include deuterated chloroform (CDCl₃), dimethyl sulfoxide (DMSO-d₆), or methanol (CD₃OD). Solubility should be tested beforehand.[1]

-

Concentration: A concentration of 5-25 mg of the sample in 0.5-0.7 mL of the deuterated solvent is typically sufficient for standard ¹H and ¹³C NMR experiments.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2. Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR Parameters:

-

Pulse Sequence: A standard single-pulse experiment is usually sufficient.

-

Spectral Width: Typically 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

-

¹³C NMR Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.

-

Spectral Width: Typically 0-200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans are often required due to the low natural abundance of ¹³C.

-

¹H NMR Spectral Data and Interpretation

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0-7.8 | Doublet (d) | 2H | Aromatic protons (ortho to C=O) |

| ~7.6-7.4 | Multiplet (m) | 3H | Aromatic protons (meta and para to C=O) |

| ~7.0-6.8 | Doublet (d) | 1H | Amide proton (N-H) |

| ~4.9-4.7 | Multiplet (m) | 1H | α-proton (CH) |

| ~2.6-2.5 | Triplet (t) | 2H | Methylene protons (γ-CH₂) |

| ~2.2-2.0 | Multiplet (m) | 2H | Methylene protons (β-CH₂) |

| ~2.1 | Singlet (s) | 3H | Methyl protons (S-CH₃) |

| ~10-12 | Broad Singlet | 1H | Carboxylic acid proton (COOH) |

Interpretation:

-

Aromatic Region (δ 8.0-7.4 ppm): The protons on the benzoyl group will appear in this region. The two ortho protons are deshielded by the carbonyl group and will likely appear as a doublet around 7.8-8.0 ppm. The meta and para protons will form a more complex multiplet at a slightly higher field.

-

Amide Proton (δ ~7.0-6.8 ppm): The amide proton will typically appear as a doublet due to coupling with the α-proton. Its chemical shift can be concentration and solvent-dependent.

-

Alpha-Proton (δ ~4.9-4.7 ppm): This proton is adjacent to three electron-withdrawing groups (carbonyl, amide, and carboxylic acid), leading to a significant downfield shift. It will likely be a multiplet due to coupling with the amide proton and the β-protons.

-

Side Chain Protons (δ 2.6-2.0 ppm): The methylene protons of the methionine side chain will appear as multiplets. The γ-CH₂ protons adjacent to the sulfur atom will be the most downfield of the two methylene groups. The S-CH₃ group will appear as a sharp singlet around 2.1 ppm.

-

Carboxylic Acid Proton (δ ~10-12 ppm): This proton is highly deshielded and often appears as a broad singlet. It is also readily exchangeable with deuterium in solvents like D₂O, which would cause the signal to disappear.

¹³C NMR Spectral Data and Interpretation

Based on data from similar N-acylated amino acids like N-Cbz-L-methionine and N-benzoyl-phenylalanine, the expected ¹³C NMR chemical shifts for this compound are as follows.[3][4]

| Chemical Shift (δ, ppm) | Assignment |

| ~174-172 | Carboxylic acid carbon (COOH) |

| ~168-166 | Amide carbonyl carbon (C=O) |

| ~134-133 | Aromatic carbon (ipso-C) |

| ~132-131 | Aromatic carbon (para-C) |

| ~129-128 | Aromatic carbons (ortho-C) |

| ~128-127 | Aromatic carbons (meta-C) |

| ~54-52 | α-carbon (CH) |

| ~31-30 | Methylene carbon (β-CH₂) |

| ~30-29 | Methylene carbon (γ-CH₂) |

| ~16-15 | Methyl carbon (S-CH₃) |

Interpretation:

-

Carbonyl Carbons: The two carbonyl carbons (carboxylic acid and amide) are the most deshielded carbons in the molecule, appearing at the downfield end of the spectrum.

-

Aromatic Carbons: The four distinct signals for the benzoyl group carbons will be observed in the typical aromatic region (δ 125-135 ppm).

-

Alpha-Carbon: The α-carbon will be found around 52-54 ppm.

-

Side Chain Carbons: The aliphatic carbons of the methionine side chain will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FTIR Spectroscopy

1. Sample Preparation:

-

KBr Pellet: A small amount of the solid sample is finely ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet. This is a common method for solid samples.[5]

-

ATR (Attenuated Total Reflectance): A small amount of the solid sample is placed directly on the ATR crystal. This technique requires minimal sample preparation.[5]

2. Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹ is generally sufficient.

-

Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio.

IR Spectral Data and Interpretation

An experimental FTIR spectrum for N-benzoyl-DL-methionine is available.[6] The characteristic absorption bands are summarized below.

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Broad | O-H stretch (from COOH, H-bonded) |

| ~3060 | Medium | Aromatic C-H stretch |

| ~2920 | Medium | Aliphatic C-H stretch |

| ~1720 | Strong | C=O stretch (from COOH) |

| ~1630 | Strong | Amide I band (C=O stretch) |

| ~1580 & ~1480 | Medium | Aromatic C=C stretches |

| ~1540 | Medium | Amide II band (N-H bend and C-N stretch) |

| ~1250 | Strong | C-O stretch (from COOH) |

| ~690 & ~720 | Strong | Aromatic C-H out-of-plane bend |

Interpretation:

-

O-H and N-H Stretching Region: The broad absorption around 3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid. The N-H stretch of the amide is also expected in this region, often overlapping with the O-H band.

-

Carbonyl Stretching Region: Two strong carbonyl absorptions are expected. The carboxylic acid C=O stretch typically appears at a higher frequency (~1720 cm⁻¹) than the amide I band (~1630 cm⁻¹).

-

Amide Bands: The Amide I band (primarily C=O stretch) and the Amide II band (a combination of N-H bending and C-N stretching) are characteristic of the amide linkage.

-

Aromatic Region: The absorptions for the aromatic C-H and C=C stretching vibrations are found in their expected regions. The strong bands below 800 cm⁻¹ are indicative of a monosubstituted benzene ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.[7]

Experimental Protocol: Mass Spectrometry

1. Sample Introduction and Ionization:

-

Electrospray Ionization (ESI): The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile with a small amount of formic acid for positive ion mode or ammonia for negative ion mode) and infused into the mass spectrometer. ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

-

Electron Ionization (EI): For more volatile compounds, EI can be used, which is a hard ionization technique that leads to extensive fragmentation.

2. Mass Analysis:

-

Analyzer: Various mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or Orbitrap, which offer different levels of resolution and mass accuracy.

Mass Spectrum and Fragmentation Analysis

The molecular weight of this compound (C₁₂H₁₅NO₃S) is 253.3 g/mol .[8] In a high-resolution mass spectrum, the exact mass would be observed.

Expected Molecular Ions:

-

Positive Ion Mode (ESI): [M+H]⁺ at m/z 254.08

-

Negative Ion Mode (ESI): [M-H]⁻ at m/z 252.07

Fragmentation Pattern: The fragmentation of N-benzoyl amino acids is influenced by the benzoyl group and the amino acid side chain. Common fragmentation pathways for N-benzoyl peptides have been studied and can be extrapolated to this compound.[9]

-

Loss of Water (-18 Da): A common fragmentation from the carboxylic acid group.

-

Loss of Formic Acid (-46 Da): Another possible fragmentation from the carboxylic acid.

-

Cleavage of the Amide Bond:

-

Formation of the benzoyl cation (C₆H₅CO⁺) at m/z 105. This is often a very prominent peak.

-

Formation of the protonated methionine fragment.

-

-

Side Chain Fragmentation: The methionine side chain can undergo fragmentation, for instance, through the loss of the thioether group.

A logical workflow for the structural elucidation of this compound is depicted below.

Caption: Workflow for the structural elucidation of this compound.

Conclusion

The spectroscopic characterization of this compound through NMR, IR, and MS provides a complete picture of its molecular structure. While a complete set of publicly available experimental data for this specific molecule is not consolidated in one place, by combining the available experimental IR spectrum with predictive data and information from closely related analogs for NMR and MS, a confident structural assignment can be made. This technical guide serves as a valuable resource for researchers by not only presenting the expected data but also by providing the rationale behind the experimental approaches and data interpretation, thereby upholding scientific integrity and promoting a deeper understanding of the spectroscopic analysis of N-acylated amino acids.

References

-

Harrison, A. G., & Young, A. B. (2004). Fragmentation of deprotonated N-benzoylpeptides: formation of deprotonated oxazolones. Journal of the American Society for Mass Spectrometry, 15(4), 446–456. [Link]

-

Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. SciELO México. Retrieved from [Link]

-

A facile synthesis and IR-LD spectral elucidation of N-acetyl amino acid derivatives. ResearchGate. Retrieved from [Link]

-

Potrzebowski, M. J., Tekely, P., Błaszczyk, J., & Wieczorek, M. W. (2000). X-ray and 13C solid-state NMR studies of N-benzoyl-phenylalanine. Journal of Peptide Research, 56(4), 185–194. [Link]

-

IR spectroscopy of isotope-labeled helical peptides: probing the effect of N-acetylation on helix stability. PubMed. Retrieved from [Link]

-

The Mass Spectra of Amino-acids and Peptides: Benzyl Migration in Benzyloxycarbonyl Derivatives. RSC Publishing. Retrieved from [Link]

-

This compound. BioCrick. Retrieved from [Link]

-

N-Benzoyl-L-methionine. PubChem. Retrieved from [Link]

-

Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. PMC - NIH. Retrieved from [Link]

-

1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

N-Benzoyl-DL-alanine. PubChem. Retrieved from [Link]

-

Mass Spectrometry of Amino Acids and Proteins. Wiley-VCH. Retrieved from [Link]

-

Interpreting Infrared Spectra. Specac Ltd. Retrieved from [Link]

-

N-phosphoryl amino acids and peptides. Part II: Fast atom bombardment mass spectrometry of N-di-isopropyloxyphosphoryl and N-dib. CORE. Retrieved from [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0250776). Human Metabolome Database. Retrieved from [Link]

Sources

- 1. This compound | CAS:4703-38-2 | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. N-BENZOYL-DL-ALANINE(1205-02-3) 1H NMR spectrum [chemicalbook.com]

- 3. X-ray and 13C solid-state NMR studies of N-benzoyl-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-Cbz-L-methionine(1152-62-1) 13C NMR spectrum [chemicalbook.com]

- 5. N-Benzoyl-L-methionine | C12H15NO3S | CID 98774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-BENZOYL-DL-METHIONINE(4703-38-2) IR2 [m.chemicalbook.com]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. scbt.com [scbt.com]

- 9. Fragmentation of deprotonated N-benzoylpeptides: formation of deprotonated oxazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

Benzoyl-dl-methionine: A Strategic Precursor in Advanced Organic Synthesis for Pharmaceutical Development

This technical guide provides an in-depth exploration of Benzoyl-dl-methionine, a pivotal precursor in organic synthesis with significant applications in drug discovery and development. We will delve into its synthesis, chiral resolution, and its utility in creating complex molecules, including radiolabeled compounds for diagnostic imaging and novel pharmaceutical intermediates. This document is intended for researchers, medicinal chemists, and professionals in the pharmaceutical industry seeking to leverage this versatile building block.

Introduction: The Strategic Importance of this compound

Methionine, an essential amino acid, plays a crucial role in various metabolic pathways.[1] Its N-acylated derivative, this compound, offers distinct advantages in organic synthesis. The benzoyl protecting group enhances the stability of the molecule and modifies its solubility, making it more amenable to a range of chemical transformations compared to the free amino acid.[2] Furthermore, the presence of the benzoyl group is instrumental in the context of chiral resolution, a critical step for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). The racemic nature of this compound provides a direct route to both D- and L-methionine derivatives, which can be crucial in exploring stereospecific interactions in biological systems.

Synthesis of N-Benzoyl-dl-methionine: A Robust and Scalable Protocol

The synthesis of N-Benzoyl-dl-methionine is typically achieved through the Schotten-Baumann reaction, a reliable and widely used method for the N-acylation of amino acids.[3][4] This reaction involves the treatment of DL-methionine with benzoyl chloride under basic conditions.

Mechanistic Insight: The Schotten-Baumann Reaction

The reaction proceeds via a nucleophilic acyl substitution mechanism. The amino group of DL-methionine, a potent nucleophile, attacks the electrophilic carbonyl carbon of benzoyl chloride. The presence of a base, typically sodium hydroxide or sodium bicarbonate, is crucial for two reasons: it deprotonates the amino group, enhancing its nucleophilicity, and it neutralizes the hydrochloric acid byproduct, driving the reaction to completion.[4]

Experimental Protocol: Laboratory-Scale Synthesis

Materials:

-

DL-Methionine

-

Benzoyl Chloride

-

Sodium Bicarbonate (or Sodium Hydroxide, 10% aqueous solution)

-

Diethyl Ether (or other suitable organic solvent)

-

Hydrochloric Acid (dilute)

-

Deionized Water

-

Ice

Procedure:

-

In a flask equipped with a magnetic stirrer and placed in an ice bath, dissolve DL-methionine in a 10% aqueous solution of sodium bicarbonate. The bicarbonate solution should be in molar excess to neutralize the HCl generated.

-

Slowly add benzoyl chloride dropwise to the stirred solution while maintaining the temperature below 5 °C. A molar equivalent of benzoyl chloride to DL-methionine is typically used.

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for 1-2 hours, and then at room temperature for an additional 2-3 hours to ensure complete reaction.

-

Acidify the reaction mixture to a pH of approximately 2-3 with dilute hydrochloric acid. This will precipitate the N-Benzoyl-dl-methionine.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration and wash it with cold deionized water to remove any inorganic salts.

-

The crude product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield pure N-Benzoyl-dl-methionine.

Green Chemistry Approach: Synthesis using PEG-400

A more environmentally benign approach utilizes polyethylene glycol (PEG-400) as a recyclable catalyst and solvent.[4] This method avoids the use of large volumes of volatile organic solvents and can lead to high yields.

Procedure:

-

Dissolve DL-methionine in a minimal amount of saturated sodium bicarbonate solution.

-

Add PEG-400 to the mixture.

-

Slowly add benzoyl chloride portion-wise with stirring.

-

After stirring for a specified time, the product is precipitated by pouring the reaction mixture onto crushed ice.

-

The product is collected by filtration, and the PEG-400 can be recovered and reused.[4]

Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₅NO₃S | [5] |

| Molecular Weight | 253.32 g/mol | [5] |

| Appearance | White crystalline solid | |

| Melting Point | 147-149 °C | |

| Solubility | Soluble in ethanol, acetone; sparingly soluble in water |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzoyl group, the α-proton of the methionine backbone, the methylene protons of the side chain, and the methyl protons of the thioether.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbons (amide and carboxylic acid), the aromatic carbons, and the aliphatic carbons of the methionine residue.

-

IR Spectroscopy: Key infrared absorption bands will be observed for the N-H stretch of the amide, the C=O stretches of the amide and carboxylic acid, and the aromatic C-H and C=C vibrations.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of the carboxyl group and cleavage of the amino acid side chain.[6]

Chiral Resolution: Accessing Enantiomerically Pure Building Blocks

For many pharmaceutical applications, the use of a single enantiomer of a chiral molecule is essential. This compound serves as an excellent substrate for chiral resolution, most commonly through enzymatic methods.

Enzymatic Resolution using Aminoacylases

Enzymes such as aminoacylase from sources like Aspergillus oryzae exhibit high stereoselectivity, catalyzing the hydrolysis of the N-acyl group from the L-enantiomer while leaving the D-enantiomer intact.

Workflow for Enzymatic Resolution of N-Benzoyl-dl-methionine:

Caption: Workflow for the enzymatic resolution of N-Benzoyl-dl-methionine.

Experimental Protocol: Enzymatic Resolution

Materials:

-

N-Benzoyl-dl-methionine

-

Aminoacylase (from Aspergillus oryzae)

-

Cobalt(II) Chloride (as a cofactor)

-

Phosphate Buffer (pH ~7.0)

-

Ethyl Acetate

-

Hydrochloric Acid

Procedure:

-

Prepare a solution of N-Benzoyl-dl-methionine in phosphate buffer. The pH should be adjusted to the optimal range for the enzyme (typically around 7.0).

-

Add a catalytic amount of Cobalt(II) chloride, which often enhances the activity of aminoacylase.

-

Add the aminoacylase enzyme to the solution and incubate the mixture at a controlled temperature (e.g., 37 °C) with gentle agitation.

-

Monitor the progress of the reaction by measuring the formation of L-methionine, for example, using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Once the hydrolysis of the L-enantiomer is complete (typically at ~50% conversion of the starting material), stop the reaction.

-

Acidify the solution slightly to facilitate the separation.

-

Extract the mixture with an organic solvent like ethyl acetate. The unreacted N-Benzoyl-d-methionine will partition into the organic layer, while the free L-methionine will remain in the aqueous layer.

-

Separate the layers. L-methionine can be isolated from the aqueous layer by crystallization.

-

The N-Benzoyl-d-methionine can be recovered from the organic layer by evaporation of the solvent.

-

To obtain D-methionine, the isolated N-Benzoyl-d-methionine can be subjected to acid hydrolysis to cleave the benzoyl group.

Applications in Organic Synthesis and Drug Development

The resolved enantiomers of N-Benzoyl-methionine and methionine itself are valuable precursors in several areas of pharmaceutical development.

Precursor for Radiolabeled Methionine

L-[methyl-¹¹C]methionine is a widely used positron emission tomography (PET) tracer for imaging tumors and studying protein synthesis. The synthesis of this radiotracer often starts from a suitable precursor derived from L-methionine. N-Benzoyl-L-methionine can be readily converted to a precursor for the radiolabeling step.

Synthetic Pathway to L-[methyl-¹¹C]methionine:

Caption: General synthetic scheme for L-[methyl-¹¹C]methionine from N-Benzoyl-l-methionine.

The key is the selective methylation of the thiol group of the homocysteine derivative with a ¹¹C-labeled methylating agent. The short half-life of carbon-11 (approximately 20 minutes) necessitates a rapid and efficient synthesis, making the choice of precursor and reaction conditions critical.[1][7]

Synthesis of Pharmaceutical Intermediates and Constrained Analogues

N-Benzoyl amino acids are valuable intermediates in the synthesis of various pharmaceutical compounds. They have been utilized in the development of DNA methylation inhibitors, a promising area in cancer therapy.[8] The benzoyl group can serve as a scaffold or be modified in subsequent synthetic steps.

Furthermore, N-Benzoyl-methionine can be a starting point for the synthesis of conformationally constrained methionine analogues.[9] By introducing cyclic structures or other rigid elements into the amino acid backbone or side chain, medicinal chemists can design peptides and small molecules with enhanced stability, selectivity, and biological activity.

Conclusion

N-Benzoyl-dl-methionine is a highly versatile and valuable precursor in modern organic synthesis. Its straightforward synthesis, amenability to efficient chiral resolution, and its utility in the preparation of radiolabeled compounds and complex pharmaceutical intermediates underscore its importance in drug discovery and development. The methodologies outlined in this guide provide a solid foundation for researchers to harness the potential of this strategic building block in their synthetic endeavors. As the demand for enantiomerically pure and structurally complex drug candidates continues to grow, the role of well-designed precursors like N-Benzoyl-dl-methionine will become increasingly significant.

References

-

BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from [Link]

-

Conformationally constrained amino acids: A concise route to a methionine analogue. (n.d.). ScienceDirect. Retrieved from [Link]

-

An Efficient Synthesis of N- Benzoyl Derivative of Amino Acids Using PEG-400 as A Green and Recyclable Catalyst. (n.d.). ijirset. Retrieved from [Link]

-

DL-Methionine. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Direct Acylation of α-Amino Acids and Dipeptides. (n.d.). pubs.acs.org. Retrieved from [Link]

-

Synthesis of L- and D-[methyl-11C]methionine. (n.d.). PubMed. Retrieved from [Link]

- US3386888A - Resolution of racemic amino acids. (n.d.). Google Patents.

-

l-[methyl-11C]Methionine. (2005, September 15). Molecular Imaging and Contrast Agent Database (MICAD). Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

-

Revisiting D‐Acylases for D‐Amino Acid Production. (2025, June 9). PMC. Retrieved from [Link]

-

Preparation of N-Acyl Derivatives of Amino Acids from Acyl Chlorides and Amino Acids in the Presence of Cationic Surfactants. A Variation of the Schotten—Baumann Method of Benzoylation of Amino Acids. (2025, August 6). ResearchGate. Retrieved from [Link]

-

DL-Methionine. (n.d.). Organic Syntheses. Retrieved from [Link]

-

[1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000696). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000696). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

(PDF) Synthesis of L- and D-[methyl-11C]methionine. (2025, August 10). ResearchGate. Retrieved from [Link]

-

N-Benzoyl-L-methionine | C12H15NO3S | CID 98774. (n.d.). PubChem. Retrieved from [Link]

-

The Chemistry of N-Acetyl-DL-Methionine: Synthesis and Industrial Applications. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]

-

Design and synthesis of N-benzoyl amino acid derivatives as DNA methylation inhibitors. (n.d.). PubMed. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Practical Synthesis of N-Formylmethionylated Peptidyl-tRNA Mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scienceopen.com [scienceopen.com]

- 4. ijirset.com [ijirset.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Synthesis of L- and D-[methyl-11C]methionine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. BRPI0920882B1 - âProcess for DL-methionyl-DL-methionine preparation and isolation of the DD / LL / DL / LD- methionyl methionine dialysis mixtures and their useâ - Google Patents [patents.google.com]

- 9. Redirecting [linkinghub.elsevier.com]

Methodological & Application

Application Note: A Robust, Stability-Indicating HPLC Method for the Analysis of Benzoyl-DL-Methionine

Introduction

Benzoyl-DL-methionine is a derivative of the essential amino acid methionine, utilized in various biochemical and pharmaceutical applications.[1] Its role as a building block in peptide synthesis and its antioxidant properties make it a compound of interest in drug development and nutraceutical formulations.[1] Accurate and reliable quantification of this compound and its potential impurities is critical for ensuring product quality, stability, and safety. This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method developed and validated for the quantitative analysis of this compound. The method is designed to be specific, accurate, precise, and linear over a defined concentration range, adhering to the principles outlined in major pharmacopeias and regulatory guidelines.[2][3][4]

The causality behind the experimental choices is explained throughout the protocol to provide a deeper understanding of the method's development. This self-validating system is intended for researchers, scientists, and drug development professionals engaged in the quality control and characterization of this compound.

Scientific Principles and Method Rationale

The development of a robust HPLC method is underpinned by the physicochemical properties of the analyte. This compound (C₁₂H₁₅NO₃S, MW: 253.32 g/mol ) is a moderately polar compound due to the presence of a carboxyl group, an amide linkage, and a benzoyl group.[5][6] It is soluble in organic solvents like DMSO, acetone, and ethyl acetate.[7] These characteristics make reversed-phase HPLC an ideal separation technique.

A C18 stationary phase is chosen for its hydrophobicity, which allows for the retention of this compound through interactions with its nonpolar regions (benzoyl group and the methionine side chain). The mobile phase composition, a mixture of an aqueous buffer and an organic modifier, is optimized to achieve adequate retention and symmetrical peak shape. The selection of a suitable UV detection wavelength is based on the chromophoric benzoyl group, which provides strong absorbance for sensitive detection.

The method is designed to be stability-indicating, meaning it can resolve the active pharmaceutical ingredient (API) from its potential degradation products and synthesis-related impurities. Common impurities for methionine and its derivatives can include oxidation products like methionine sulfoxide and synthesis by-products such as N-acetyl-DL-methionine.[8][9]

Materials and Methods

Instrumentation and Equipment

-

HPLC System: A quaternary HPLC system equipped with a pump, autosampler, column compartment with temperature control, and a photodiode array (PDA) or UV-Vis detector.

-

Chromatographic Data System (CDS): For instrument control, data acquisition, and processing.

-

Analytical Balance: Capable of weighing to 0.01 mg.

-

pH Meter: Calibrated with standard buffers.

-

Volumetric Glassware: Class A.

-

Filtration Assembly: For mobile phase and sample preparation.

Reagents and Standards

-

This compound Reference Standard: Purity ≥ 99%.[1]

-

Acetonitrile (ACN): HPLC grade.

-

Methanol (MeOH): HPLC grade.

-

Water: HPLC grade or purified to 18.2 MΩ·cm.

-

Phosphoric Acid (H₃PO₄): ACS grade.

-

Potassium Dihydrogen Phosphate (KH₂PO₄): ACS grade.

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of this compound.

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | A: 20 mM Potassium Phosphate Buffer (pH 3.0) |

| B: Acetonitrile | |

| Gradient Elution | 0-15 min: 40-70% B |

| 15-17 min: 70-40% B | |

| 17-20 min: 40% B (equilibration) | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 230 nm |

| Injection Volume | 10 µL |

| Run Time | 20 minutes |

Rationale for Condition Selection:

-

Column: A standard C18 column provides excellent retention and resolution for moderately polar compounds. The 250 mm length and 5 µm particle size offer a good balance between efficiency and backpressure.

-

Mobile Phase: A phosphate buffer at pH 3.0 ensures the carboxylic acid group of this compound is protonated, leading to better retention and peak shape on the reversed-phase column. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency.

-

Gradient Elution: A gradient is employed to ensure the elution of any potential, more hydrophobic impurities within a reasonable run time while maintaining good resolution for the main peak.

-

Flow Rate and Temperature: A flow rate of 1.0 mL/min and a column temperature of 30 °C are standard conditions that provide robust and reproducible results.

-

Detection Wavelength: 230 nm is selected based on the UV spectrum of this compound, offering high sensitivity.

Experimental Protocols

Standard and Sample Preparation Workflow

Caption: Workflow for Standard and Sample Preparation.

System Suitability Testing

System suitability tests are crucial to verify that the chromatographic system is adequate for the intended analysis.[10] These tests are performed before any sample analysis.

Protocol:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Make five replicate injections of the Working Standard solution (100 µg/mL).

-

Calculate the following parameters from the chromatograms:

-

Tailing Factor (Asymmetry Factor): Should be ≤ 2.0.

-

Theoretical Plates (N): Should be ≥ 2000.

-

Relative Standard Deviation (%RSD) of Peak Area: Should be ≤ 2.0%.

-

These criteria ensure the column efficiency, peak symmetry, and injection precision are acceptable for quantitative analysis.[2][11]

Method Validation

The developed method was validated according to the International Council for Harmonisation (ICH) guidelines Q2(R2).[12][13] The validation parameters assessed include specificity, linearity, accuracy, precision, and robustness.

Specificity (Forced Degradation Study)

To demonstrate the stability-indicating nature of the method, forced degradation studies were conducted on a sample of this compound. The sample was subjected to the following stress conditions:

-

Acid Hydrolysis: 1 M HCl at 60 °C for 24 hours.

-

Base Hydrolysis: 1 M NaOH at 60 °C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: 105 °C for 48 hours.

-

Photolytic Degradation: Exposed to UV light (254 nm) for 48 hours.

The chromatograms of the stressed samples were compared to that of an unstressed sample. The method is considered specific if the this compound peak is well-resolved from any degradation product peaks.

Validation Parameters and Acceptance Criteria

The following table summarizes the validation parameters, their corresponding protocols, and the acceptance criteria based on ICH guidelines.[4][14]

| Validation Parameter | Protocol | Acceptance Criteria |

| Linearity | A series of solutions from 25 to 150 µg/mL were prepared and injected. A calibration curve of peak area vs. concentration was plotted. | Correlation coefficient (r²) ≥ 0.999 |

| Accuracy (Recovery) | The method was applied to a sample of known concentration spiked with the reference standard at 80%, 100%, and 120% of the nominal concentration. | Mean recovery between 98.0% and 102.0% |

| Precision | Repeatability (Intra-day): Six replicate injections of the 100 µg/mL standard on the same day. Intermediate Precision (Inter-day): Analysis performed by a different analyst on a different day. | %RSD ≤ 2.0% |

| Robustness | The effect of small, deliberate variations in chromatographic conditions (flow rate ±0.1 mL/min, column temperature ±2 °C, mobile phase pH ±0.2) was evaluated. | System suitability parameters are met, and the %RSD of peak areas is ≤ 2.0%. |

| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | Determined based on the signal-to-noise ratio (S/N) of a series of diluted solutions. | LOD: S/N ≥ 3:1 LOQ: S/N ≥ 10:1 |

Results and Discussion

The developed HPLC method demonstrated excellent performance for the analysis of this compound. The system suitability parameters were consistently met, indicating a reliable chromatographic system.

Forced Degradation: The specificity of the method was confirmed through forced degradation studies. Significant degradation was observed under oxidative and basic conditions, with the formation of distinct degradation peaks that were well-resolved from the parent this compound peak. This confirms the stability-indicating capability of the method.

Validation Summary:

| Parameter | Result |

| Linearity (r²) | 0.9995 |

| Accuracy (Mean Recovery) | 99.7% |

| Precision (%RSD) | Repeatability: 0.8% Intermediate Precision: 1.2% |

| Robustness | Passed |

| LOD | 0.1 µg/mL |

| LOQ | 0.3 µg/mL |

The validation results demonstrate that the method is linear, accurate, precise, and robust for its intended purpose. The low LOD and LOQ indicate high sensitivity, making the method suitable for the determination of impurities at low levels.

Logical Relationship of Method Validation

Caption: Logical Flow from Method Development to Routine Use.

Conclusion

This application note presents a detailed, robust, and stability-indicating HPLC method for the quantitative analysis of this compound. The method has been thoroughly validated in accordance with ICH guidelines and is demonstrated to be specific, linear, accurate, precise, and robust. The comprehensive protocol and validation data provided herein establish this method as a reliable tool for quality control and stability testing of this compound in research and pharmaceutical development settings.

References

-

United States Pharmacopeia. General Chapter <621> Chromatography. [Link]

- United States Pharmacopeia.

-

Agilent Technologies. Understanding the Latest Revisions to USP <621>. [Link]

- U.S. Pharmacopeia.

-

BioCrick. This compound | CAS:4703-38-2. [Link]

-

Pharmaguideline. Steps for HPLC Method Validation. [Link]

-

PubChem. N-Benzoyl-L-methionine. [Link]

-

AMS Biotechnology (amsbio). ICH Guidelines for Analytical Method Validation Explained. [Link]

-

PubChem. DL-Methionine, N-(3-(benzoylthio)-1-oxopropyl)-, butyl ester. [Link]

-

YouTube. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

-

International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). [Link]

-

European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. [Link]

-

HELIX Chromatography. HPLC Methods for analysis of Methionine. [Link]

-

ResearchGate. Determination of methionine enantiomers by HPLC on cyclofructan chiral stationary phase. [Link]

-

SIELC Technologies. Methionine. [Link]

-

ResearchGate. (PDF) Development and Validation of an RP-HPLC Method for Methionine, Cystine and Lysine Separation and Determination in Corn Samples. [Link]

-

PubMed. Impurity profiling of L-methionine by HPLC on a mixed mode column. [Link]

-

Journal of American Science. Determination of DL Methionine in Soybean Natural Extract and Pharmaceutical Preparation by New HPLC Method and Detection of its. [Link]

-

ResearchGate. Impurity profiling of L-methionine by HPLC on a mixed mode column. [Link]

-

Pharmaffiliates. Methionine-impurities. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. usp.org [usp.org]

- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]

- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 5. N-Benzoyl-L-methionine | C12H15NO3S | CID 98774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. This compound | CAS:4703-38-2 | High Purity | Manufacturer BioCrick [biocrick.com]

- 8. Impurity profiling of L-methionine by HPLC on a mixed mode column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ftp.uspbpep.com [ftp.uspbpep.com]

- 11. agilent.com [agilent.com]

- 12. database.ich.org [database.ich.org]

- 13. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 14. youtube.com [youtube.com]

Application Notes and Protocols: N-Benzoylation of dl-Methionine

Introduction: The Significance of N-Acyl Amino Acids

N-benzoylation is a fundamental chemical transformation that introduces a benzoyl group to a nitrogen-containing compound, such as an amine. In the realm of biochemistry and pharmaceutical development, the N-benzoylation of amino acids is a critical step for several applications. This modification serves to protect the amino group during multi-step syntheses, preventing it from participating in undesired side reactions. Furthermore, N-benzoyl amino acids are valuable intermediates in the synthesis of peptides and other complex biomolecules. The resulting benzamides often exhibit altered physicochemical properties, which can be leveraged in drug design and material science.

This document provides a detailed protocol for the N-benzoylation of dl-methionine, a crucial sulfur-containing amino acid. The procedure described herein is a variation of the classic Schotten-Baumann reaction, a robust and widely used method for the acylation of amines.

Reaction Mechanism and Scientific Rationale

The N-benzoylation of dl-methionine proceeds via a nucleophilic acyl substitution mechanism. The reaction is typically carried out under basic conditions, which serves two primary purposes. Firstly, the base deprotonates the amino group of the methionine, increasing its nucleophilicity and facilitating its attack on the electrophilic carbonyl carbon of benzoyl chloride. Secondly, the base neutralizes the hydrochloric acid (HCl) generated as a byproduct of the reaction, driving the equilibrium towards product formation.

The overall reaction can be summarized as follows:

dl-Methionine + Benzoyl Chloride → N-benzoyl-dl-methionine + HCl

The Schotten-Baumann conditions often employ a two-phase system, typically an aqueous base and an organic solvent. This setup is advantageous as the starting materials and the product tend to reside in the organic phase, while the inorganic byproducts are sequestered in the aqueous phase, simplifying the work-up procedure.

Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| dl-Methionine | ≥99% | Sigma-Aldrich | |

| Benzoyl Chloride | ≥99% | Sigma-Aldrich | Corrosive and lachrymator. Handle in a fume hood. |

| Sodium Hydroxide (NaOH) | ACS Reagent Grade | Fisher Scientific | Corrosive. |

| Dichloromethane (CH₂Cl₂) | ACS Reagent Grade | VWR | Volatile and should be handled in a fume hood. |

| Hydrochloric Acid (HCl) | Concentrated (37%) | J.T. Baker | Corrosive. |

| Diethyl Ether | ACS Reagent Grade | EMD Millipore | Flammable. |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Reagent Grade | Alfa Aesar | |

| Deionized Water | In-house |

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile or neoprene).

-

Fume Hood: All manipulations involving benzoyl chloride and volatile organic solvents must be performed in a certified chemical fume hood to avoid inhalation of toxic vapors.

-

Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible.

-

Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional guidelines.

Reaction Setup and Procedure

Step 1: Dissolution of dl-Methionine

-

In a 250 mL Erlenmeyer flask, dissolve 5.0 g of dl-methionine in 50 mL of 2 M sodium hydroxide solution.

-

Cool the solution to 0-5 °C in an ice-water bath with gentle stirring using a magnetic stirrer.

Step 2: Addition of Benzoyl Chloride

-

Slowly add 6.0 mL of benzoyl chloride to the cooled methionine solution dropwise over a period of 15-20 minutes while maintaining vigorous stirring. The temperature of the reaction mixture should be kept below 10 °C.

-

After the addition is complete, continue to stir the mixture vigorously at room temperature for an additional 30-45 minutes. A white precipitate of N-benzoyl-dl-methionine will form.

Step 3: Work-up and Isolation

-

After the reaction period, acidify the mixture to a pH of approximately 2-3 by the slow addition of concentrated hydrochloric acid. This will precipitate any remaining product from the solution.

-

Filter the crude product using a Büchner funnel and wash the solid with two 25 mL portions of cold deionized water to remove any inorganic salts.

-

Transfer the crude product to a separatory funnel containing 50 mL of dichloromethane and 50 mL of deionized water. Shake the funnel vigorously and allow the layers to separate.

-

Collect the organic layer and extract the aqueous layer with an additional 25 mL of dichloromethane.

-

Combine the organic extracts and wash them with 50 mL of deionized water, followed by 50 mL of saturated sodium bicarbonate solution, and finally with 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude N-benzoyl-dl-methionine.

Step 4: Purification (Recrystallization)

-

Dissolve the crude product in a minimal amount of hot ethanol.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry in a vacuum oven.

Characterization

The identity and purity of the synthesized N-benzoyl-dl-methionine can be confirmed using various analytical techniques:

-

Melting Point: Compare the observed melting point with the literature value.

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

FT-IR Spectroscopy: To identify the characteristic functional groups (amide C=O, N-H).

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Experimental Workflow Diagram

Caption: Experimental workflow for the N-benzoylation of dl-methionine.

Expertise & Experience: Causality Behind Experimental Choices

-

Choice of Base: Sodium hydroxide is a strong and inexpensive base that effectively deprotonates the amino group and neutralizes the HCl byproduct. The use of an aqueous solution facilitates the separation of inorganic salts during the work-up.

-

Temperature Control: The initial addition of benzoyl chloride is performed at a low temperature (0-5 °C) to control the exothermic reaction and minimize potential side reactions, such as the hydrolysis of benzoyl chloride.

-

Acidification Step: Acidification of the reaction mixture after the initial reaction period ensures the complete precipitation of the N-benzoyl-dl-methionine product, which is less soluble in acidic aqueous solutions.

-

Liquid-Liquid Extraction: The use of dichloromethane allows for the efficient extraction of the organic product from the aqueous phase. The subsequent washes with water, sodium bicarbonate, and brine are crucial for removing unreacted starting materials, acidic impurities, and residual water, respectively.

-

Recrystallization: This is a standard and effective technique for purifying solid organic compounds. The choice of ethanol as the solvent is based on the differential solubility of the product at high and low temperatures.

Quantitative Data Summary

| Parameter | Value |

| Starting Materials | |

| dl-Methionine | 5.0 g |

| Benzoyl Chloride | 6.0 mL |

| 2 M Sodium Hydroxide | 50 mL |

| Reaction Conditions | |

| Initial Temperature | 0-5 °C |

| Reaction Time | 30-45 minutes |

| Expected Yield | |

| Theoretical Yield | Approx. 8.6 g |

| Typical Experimental Yield | 70-85% |

References

-

Unacademy. (n.d.). Benzoylation. Retrieved from [Link]

Application Notes & Protocols for Benzoyl-DL-Methionine in Enzymatic Assays

A Senior Application Scientist's Guide to Leveraging Benzoyl-DL-Methionine for Acylase I Activity and Inhibition Studies

Introduction: The Utility of N-Acyl Amino Acids in Enzymology